N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide
Description
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 4-acetylphenyl group attached to the nitrogen atom and a 4-methoxyphenyl moiety linked via an acetamide bridge. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 295.33 g/mol. The compound is synthesized through nucleophilic substitution reactions, such as the reaction of 2-chloroacetamide derivatives with aromatic amines or thiol-containing intermediates . Key structural features include:
- Acetyl group at the para position of the phenyl ring, contributing to electron-withdrawing effects.
Spectroscopic characterization (IR, NMR) confirms its structure:
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)14-5-7-15(8-6-14)18-17(20)11-13-3-9-16(21-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLZEKJMJQYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-acetylbenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 4-(hydroxymethyl)phenyl-2-(4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing vs. electron-donating groups : The acetyl group in the target compound may enhance receptor binding compared to methoxy or methyl groups, as seen in compound VIe (chlorophenyl) and compound 13 (p-tolylthiazol) .
- Bulkiness : The adamantyl group in increases molecular weight and likely reduces solubility, unlike the methoxyphenyl group in the target compound.
Pharmacological Activities
Anticancer Activity
- The target compound’s structural analogs, such as quinazoline-sulfonyl derivatives (e.g., compound 38 in ), exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cells.
- Thiazole derivatives (e.g., compound 13 ) inhibit matrix metalloproteinases (MMPs), suggesting the target compound’s methoxyphenyl group could mimic this activity.
Antimicrobial Activity
- Benzothiazole derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide (precursor to the target compound) show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . This highlights the role of the acetyl group in enhancing membrane penetration.
Physicochemical Properties
- Melting Points : The target compound’s analogs with rigid structures (e.g., thiazole derivatives ) have higher melting points (289–303°C) due to crystalline packing, whereas chromene-based acetamides melt at lower temperatures (155–197°C).
Biological Activity
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group and a methoxy group on phenyl rings, which are crucial for its biological activity. The compound can be represented as follows:
- Chemical Formula : C16H17NO3
- Molecular Weight : 273.31 g/mol
1. Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity against various pathogens:
- Antibacterial Activity : Several derivatives have demonstrated efficacy against Gram-positive bacteria, indicating potential use as antibacterial agents. For instance, studies reported effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against pathogenic fungi like Fusarium oxysporum and Pectobacterium carotovorum, with significant zones of inhibition observed at specific concentrations .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various studies. The mechanism involves the modulation of pro-inflammatory cytokines and enzymes, potentially making it a candidate for treating inflammatory diseases. In vitro assays have indicated a reduction in the expression of inflammatory markers, suggesting a therapeutic role in conditions such as arthritis .
3. Anticancer Activity
The anticancer potential of this compound has been explored extensively:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) have shown promising results. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key receptors involved in tumor progression, such as VEGFR-2, enhancing its potential as an anticancer agent .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study assessed the antibacterial activity of various analogs, including this compound, revealing a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus .
- Anticancer Evaluation :
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, such as nucleophilic substitution or coupling reactions. For example:
- Step 1 : Acylation of 4-methoxyphenylacetic acid with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide core.
- Step 2 : Introduction of the 4-acetylphenyl group via Suzuki coupling or thioether linkage, requiring catalysts like palladium or controlled reflux conditions in ethanol/water mixtures.
- Optimization : Use HPLC to monitor reaction progress and adjust parameters (temperature, solvent polarity) to minimize side products. Yields >70% are achievable with purified starting materials and inert atmospheres .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm), acetyl (δ ~2.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Compare with reference data for similar acetamide derivatives .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 326.3 m/z) and fragmentation patterns .
Q. What methodologies are effective for assessing the purity and stability of this compound under various storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound, and how can target engagement be validated?
- Methodological Answer :
- In Vitro : MTT assays on HCT-116 (colon) and MCF-7 (breast) cancer cell lines. IC50 values <10 µM indicate potency.
- In Vivo : Xenograft models in nude mice (dose: 25–50 mg/kg, oral) with tumor volume reduction ≥50% over 21 days.
- Target Validation : Use molecular docking (AutoDock Vina) to predict binding to kinase domains (e.g., EGFR) and validate via Western blotting for phosphorylated targets .
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and culture conditions.
- Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI staining).
- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin) and solvent-only baselines .
Q. What strategies can be employed to design and synthesize derivatives of this compound with enhanced pharmacological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogens (e.g., Cl, F) to improve lipophilicity.
- Bioisosteric Replacement : Substitute the acetyl group with a sulfonamide to enhance solubility.
- Synthetic Routes : Optimize microwave-assisted synthesis for faster cyclization (30 minutes vs. 12 hours) .
Q. What analytical approaches are recommended for studying the degradation pathways and stability of this compound under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2O2).
- LC-MS/MS : Identify degradation products (e.g., deacetylated or hydroxylated metabolites).
- Kinetic Modeling : Calculate half-life (t1/2) in simulated gastric fluid (pH 1.2) .
Q. How can computational modeling techniques be applied to predict the binding affinity and mechanism of action of this compound against specific biological targets?
- Methodological Answer :
- Molecular Docking : Use Glide (Schrödinger) to simulate binding to ATP pockets (e.g., PI3Kγ).
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations (GROMACS).
- Free Energy Calculations : Predict ΔG binding via MM-PBSA .
Q. What preclinical toxicity models are appropriate for assessing the safety profile of this compound, and which endpoints should be prioritized?
- Methodological Answer :
- In Vitro : HepG2 cells for hepatotoxicity (LD50 >100 µM).
- In Vivo : Acute toxicity in Sprague-Dawley rats (OECD 423; monitor ALT/AST levels and histopathology).
- Endpoints : Focus on organ weight changes, hematological parameters, and histopathological signs of necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
